molecular formula C32H39F3N2O5S B1664855 Amg-076 CAS No. 1001438-96-5

Amg-076

Cat. No.: B1664855
CAS No.: 1001438-96-5
M. Wt: 620.7 g/mol
InChI Key: IBDOVKSLMMFQPJ-IUPOGUASSA-N
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Preparation Methods

The synthesis of AMG 076 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the compound is synthesized through a series of organic reactions involving cyclohexane carboxylic acid derivatives and other reagents . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

AMG 076 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

    Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.

    Reduction: Reactions involving the addition of hydrogen or removal of oxygen.

    Substitution: Reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

AMG 076 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in the regulation of food intake and energy balance. By blocking MCHR1, AMG 076 reduces food intake and increases energy expenditure, leading to a reduction in body weight gain. The molecular targets and pathways involved include the inhibition of MCHR1 signaling, which affects various metabolic processes .

Comparison with Similar Compounds

AMG 076 is unique in its high selectivity and potency as an MCHR1 antagonist. Similar compounds include other MCHR1 antagonists, such as:

    T-226296: Another selective MCHR1 antagonist with similar effects on body weight and metabolic processes.

    SNAP-7941: A compound that also targets MCHR1 but with different pharmacokinetic properties.

Compared to these compounds, AMG 076 has shown superior efficacy in reducing body weight gain and improving metabolic phenotypes in animal models .

Properties

CAS No.

1001438-96-5

Molecular Formula

C32H39F3N2O5S

Molecular Weight

620.7 g/mol

IUPAC Name

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid;benzenesulfonic acid

InChI

InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1

InChI Key

IBDOVKSLMMFQPJ-IUPOGUASSA-N

SMILES

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

1001438-96-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid
AMG 076

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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